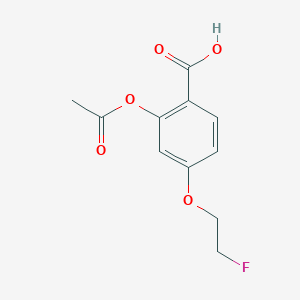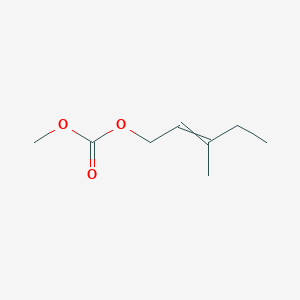
Methyl 3-methylpent-2-en-1-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methylpent-2-en-1-yl carbonate is an organic compound with a unique structure that includes a carbonate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methylpent-2-en-1-yl carbonate typically involves the reaction of 3-methylpent-2-en-1-ol with dimethyl carbonate in the presence of a base catalyst. The reaction conditions often include moderate temperatures and a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylpent-2-en-1-yl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include alcohols, carbonyl compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-methylpent-2-en-1-yl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-methylpent-2-en-1-yl carbonate exerts its effects involves interactions with various molecular targets. The carbonate ester group can undergo hydrolysis, releasing alcohol and carbon dioxide. This reaction is catalyzed by enzymes or acidic/basic conditions, leading to the formation of reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methylpent-2-en-1-yl acetate
- 3-Methyl-3-penten-2-one
- Cyclopentenone
Uniqueness
Methyl 3-methylpent-2-en-1-yl carbonate is unique due to its carbonate ester functional group, which imparts distinct reactivity compared to similar compounds like esters and ketones. This uniqueness makes it valuable in specific synthetic applications where the carbonate group is advantageous.
Properties
CAS No. |
821006-15-9 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 3-methylpent-2-enyl carbonate |
InChI |
InChI=1S/C8H14O3/c1-4-7(2)5-6-11-8(9)10-3/h5H,4,6H2,1-3H3 |
InChI Key |
CXEBAMHSUBAEPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCOC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


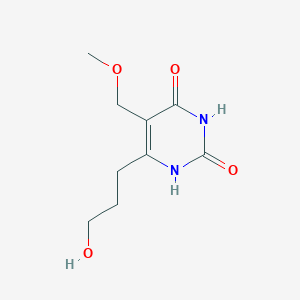
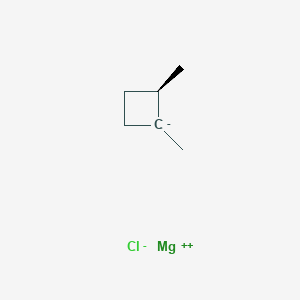
methanone](/img/structure/B12523468.png)
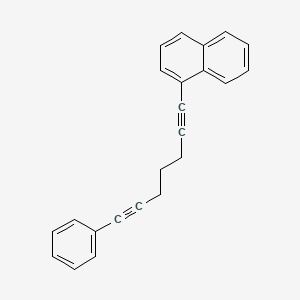
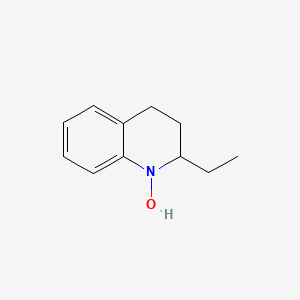
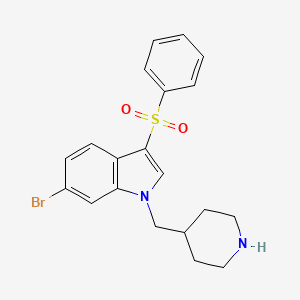
![4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12523496.png)
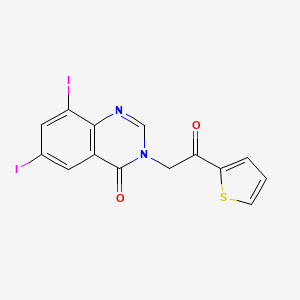
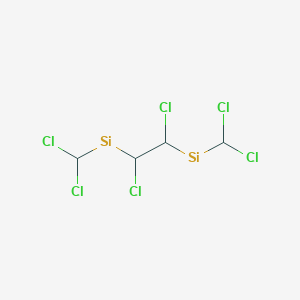
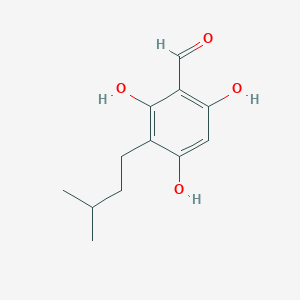
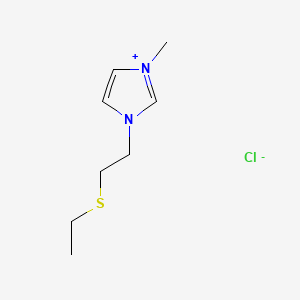
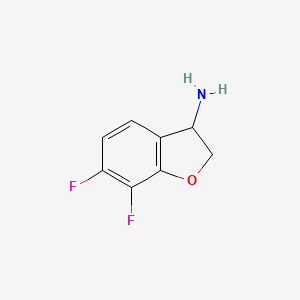
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)
